molecular formula C18H24N2O B13993544 N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide

N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide

Cat. No.: B13993544
M. Wt: 284.4 g/mol
InChI Key: ANRDRZQBFPDAJD-UHFFFAOYSA-N
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Description

N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and Lewis acids for Friedel-Crafts alkylation.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Introduction of alkyl or aryl groups at specific positions on the indole ring.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-1H-indole-2-carboxamide: Lacks the 4,6-dimethyl groups, which may affect its biological activity.

    4,6-dimethyl-1H-indole-2-carboxamide: Lacks the cycloheptyl group, which may influence its interaction with molecular targets.

    N-cycloheptyl-4-methyl-1H-indole-2-carboxamide: Has only one methyl group, potentially altering its chemical properties.

Uniqueness

N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is unique due to the presence of both the cycloheptyl and 4,6-dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H24N2O/c1-12-9-13(2)15-11-17(20-16(15)10-12)18(21)19-14-7-5-3-4-6-8-14/h9-11,14,20H,3-8H2,1-2H3,(H,19,21)

InChI Key

ANRDRZQBFPDAJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)NC3CCCCCC3)C

Origin of Product

United States

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